molecular formula C31H48O3 B12097633 1,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-eicoshydropicene-4a-carboxylic acid, methyl ester

1,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-eicoshydropicene-4a-carboxylic acid, methyl ester

Cat. No.: B12097633
M. Wt: 468.7 g/mol
InChI Key: OGCQKMJALQHROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ursonic acid methyl ester is an esterified derivative of ursolic acid, a pentacyclic triterpenoid. Ursolic acid is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Ursonic acid methyl ester retains many of these properties and is often studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ursonic acid methyl ester can be synthesized through esterification of ursolic acid. One common method involves treating ursolic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of ursonic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ursolic acid to its methyl ester derivative .

Chemical Reactions Analysis

Types of Reactions

Ursonic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Ursonic acid methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various derivatives with enhanced biological activities.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: It exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmaceutical research.

    Industry: It is used in the formulation of cosmetics and health supplements due to its beneficial properties

Mechanism of Action

Ursonic acid methyl ester exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways such as Akt, mTOR, and ERK, which are involved in cell proliferation and survival. By inhibiting these pathways, it can induce apoptosis in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ursonic acid methyl ester is unique due to its enhanced bioavailability and stability compared to its parent compound, ursolic acid. This makes it a more effective candidate for therapeutic applications .

Properties

IUPAC Name

methyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQKMJALQHROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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